N-[3-(1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-1-yl)propanoyl]glycylglycine typically involves the reaction of 3-(1H-indol-1-yl)propanoic acid with glycylglycine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
These machines can efficiently couple amino acids and other building blocks under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the amide bond can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[3-(1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other proteins involved in signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
- 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- 3-(1H-Indazol-1-yl)propan-1-amine
Uniqueness
N-[3-(1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific structure, which combines the indole moiety with a dipeptide. This combination allows it to interact with a broader range of biological targets compared to simpler indole derivatives.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[[2-(3-indol-1-ylpropanoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O4/c19-13(16-9-14(20)17-10-15(21)22)6-8-18-7-5-11-3-1-2-4-12(11)18/h1-5,7H,6,8-10H2,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
LMUNAYUSFRDXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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